molecular formula C19H21BF2O3 B1444785 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1255041-73-6

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1444785
CAS No.: 1255041-73-6
M. Wt: 346.2 g/mol
InChI Key: FTEWFEXJHQMYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C19H21BF2O3. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may target palladium catalysts in these reactions.

Mode of Action

The mode of action of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester involves its interaction with palladium catalysts in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers its boron-bound organic group to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are primarily related to carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways in organic chemistry, leading to the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally well-absorbed and distributed in the body, and they are typically metabolized via conjugation reactions .

Result of Action

The molecular and cellular effects of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester’s action are largely dependent on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of its hydrolysis is dependent on the pH of the environment and is considerably accelerated at physiological pH . Additionally, the compound’s reactivity in the Suzuki-Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the temperature of the reaction .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps . During transmetalation, the organic group from the boronic ester is transferred to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the compound’s unique structure, which enhances its reactivity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are critical for its effectiveness in synthetic reactions. The compound is stable under standard storage conditions (2-8°C) and maintains its reactivity over time . Prolonged exposure to adverse conditions may lead to degradation, affecting its performance in biochemical reactions. Long-term studies on its effects on cellular function are limited, but its stability suggests minimal degradation over typical experimental timeframes.

Metabolic Pathways

The involvement of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester in metabolic pathways is primarily related to its role in synthetic chemistry. It interacts with palladium catalysts and other cofactors during Suzuki-Miyaura coupling reactions . These interactions facilitate the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules. The compound’s impact on metabolic flux and metabolite levels is indirect, as it enables the creation of molecules that participate in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-benzyloxy-3,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations, offering advantages in terms of reactivity and selectivity compared to other boronic esters .

Biological Activity

2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C19H21BF2O3. It is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.

  • Molecular Formula : C19H21BF2O3
  • CAS Number : 1255041-73-6
  • Molecular Weight : 352.18 g/mol
  • Boiling Point : Not specified
  • Purity : Typically >96% in commercial preparations

The biological activity of this compound is primarily linked to its role in synthetic chemistry rather than direct pharmacological effects. Its mechanism of action involves:

  • Interaction with Palladium Catalysts : It acts as a reagent in Suzuki-Miyaura cross-coupling reactions where it facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts through a series of steps including oxidative addition and transmetalation.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives indicate that they are generally well-absorbed and distributed within biological systems. They undergo metabolic processes primarily through conjugation reactions. The stability and reactivity of this compound can be influenced by environmental factors such as pH and temperature .

Research Applications

  • Synthetic Chemistry : Widely used for synthesizing complex organic molecules.
  • Medicinal Chemistry : Potential applications in developing biologically active compounds and therapeutic agents.
  • Agrochemicals : Involved in the synthesis of compounds used in agriculture.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling reactions. These agents demonstrated significant cytotoxicity against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)10.0

Case Study 2: Development of BTK Inhibitors

Another area of research has focused on using this compound as a building block for developing Bruton's Tyrosine Kinase (BTK) inhibitors for treating hematological malignancies. The compound's ability to form stable linkages with other pharmacophores has been highlighted as a significant advantage.

InhibitorActivity Against BTKReference
Inhibitor XIC50 = 15 µM
Inhibitor YIC50 = 8 µM

Properties

IUPAC Name

2-(3,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEWFEXJHQMYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.